REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[CH3:6][O:7][C:8]([C:10]1(Cl)[C:14](=[O:15])[CH:13]=[CH:12][S:11]1)=[O:9]>C(Cl)Cl>[CH3:6][O:7][C:8]([C:10]1[S:11][C:12]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[CH:13][C:14]=1[OH:15])=[O:9]
|
Name
|
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(SC=CC1=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was partitioned between EtOAc (50 mL) and brine (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
the combined organice extracts washed with brine (1×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystalised from EtOAc/hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC(=CC1O)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.09 mmol | |
AMOUNT: MASS | 692 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |